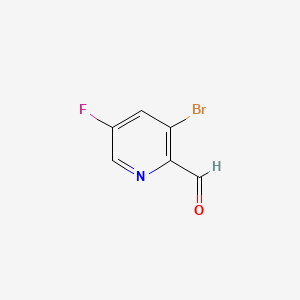

3-broMo-5-fluoropyridine-2-carbaldehyde

カタログ番号 B580833

CAS番号:

1227603-05-5

分子量: 203.998

InChIキー: NKZPLWGIXFEYFE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

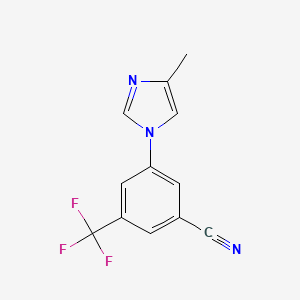

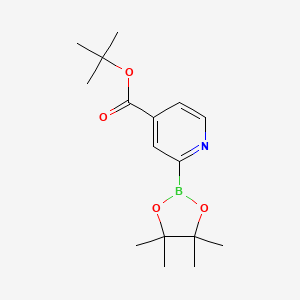

3-broMo-5-fluoropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It is also known by other synonyms such as 3-bromo-5-fluoropicolinaldehyde .

Synthesis Analysis

The synthesis of fluoropyridines, including compounds similar to 3-broMo-5-fluoropyridine-2-carbaldehyde, has been a topic of research. One method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis

The molecular structure of 3-broMo-5-fluoropyridine-2-carbaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis

Fluoropyridines, including 3-broMo-5-fluoropyridine-2-carbaldehyde, can undergo various reactions. For instance, they can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

3-broMo-5-fluoropyridine-2-carbaldehyde has a molecular weight of 203.99700 g/mol . It has a density of 1.778±0.06 g/cm3 and a boiling point of 212.1±35.0 ℃ at 760 mmHg .科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application : Fluorinated pyridines are used in the synthesis of various organic compounds .

- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes : The synthesis of these compounds results in interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

-

Scientific Field: Medicinal Chemistry

- Application : Fluorinated pyridines are used in the development of pharmaceuticals .

- Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

- Results or Outcomes : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

-

Scientific Field: Agricultural Chemistry

- Application : Fluorinated pyridines are used in the development of agricultural products .

- Methods of Application : Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

- Results or Outcomes : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

-

Scientific Field: Radiotherapy

- Application : Fluorinated pyridines are used in the development of radiotherapy treatments for cancer .

- Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are presented .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of radiotherapy treatments .

-

Scientific Field: Herbicides and Insecticides

- Application : Fluorinated pyridines are used in the synthesis of some herbicides and insecticides .

- Methods of Application : The specific methods of synthesis would depend on the specific herbicide or insecticide being developed .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of herbicides and insecticides .

-

Scientific Field: Organic Synthesis

- Application : Fluorinated pyridines are used as building blocks for organic synthesis .

- Methods of Application : A wide range of halogenated groups are accommodated in this reaction. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines are generated .

- Results or Outcomes : These compounds have a wide utility for organic synthesis .

-

Scientific Field: Fluorination Reagents

- Application : “3-broMo-5-fluoropyridine-2-carbaldehyde” could potentially be used as a fluorination reagent .

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of fluorination reactions .

-

Scientific Field: Building Blocks for Pharmaceuticals

- Application : “3-broMo-5-fluoropyridine-2-carbaldehyde” could potentially be used as a building block for pharmaceuticals .

- Methods of Application : The specific methods of application would depend on the specific pharmaceutical being developed .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of pharmaceuticals .

-

Scientific Field: Metal-free Site-selective C–N Bond-forming Reaction

- Application : Polyhalogenated pyridines and pyrimidines, such as “3-broMo-5-fluoropyridine-2-carbaldehyde”, could potentially be used in metal-free site-selective C–N bond-forming reactions .

- Methods of Application : A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .

- Results or Outcomes : This reaction accommodated a wide range of halogenated groups. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines were generated, which have a wide utility for organic synthesis .

特性

IUPAC Name |

3-bromo-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZPLWGIXFEYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-broMo-5-fluoropyridine-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

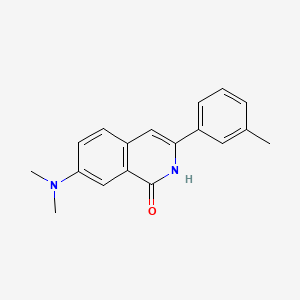

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one

1248621-37-5

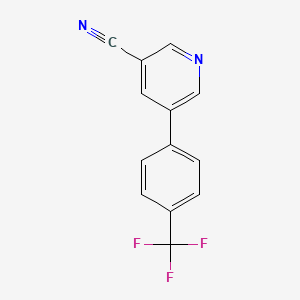

5-(4-(Trifluoromethyl)phenyl)nicotinonitrile

1261600-44-5

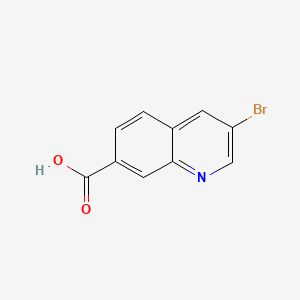

3-Bromoquinoline-7-carboxylic acid

1344046-13-4

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)

![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)